3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
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Overview
Description
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, azetidine, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary from mild to harsh, depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, alkylated, or halogenated products. These derivatives can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-oxo-2-pyrazolin-1-yl derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
1,3,4-thiadiazole derivatives: These compounds have the thiadiazole ring and are known for their diverse pharmacological properties
Uniqueness
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-13-9(2)14-17-11/h3-4,10H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGKCJMHAXCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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